1,3,5-Trifluoro-2-iodobenzene

Description

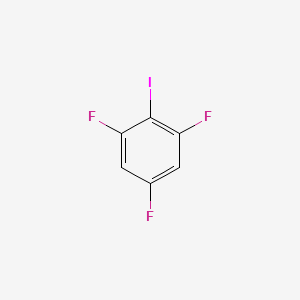

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUZRFPGJAMCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964877 | |

| Record name | 1,3,5-Trifluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506407-82-5, 41860-63-3 | |

| Record name | 1,3,5-Trifluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIFLUOROIODOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 506407-82-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Aryl Iodides

An In-Depth Technical Guide to 1,3,5-Trifluoro-2-iodobenzene (CAS 506407-82-5): A Key Building Block for Advanced Synthesis

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable tools for fine-tuning molecular properties. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity, crucial parameters in drug design.[1][2] this compound stands out as a particularly valuable building block. Its structure is elegantly functionalized: the iodine atom provides a reactive handle for sophisticated cross-coupling reactions, while the symmetrically-disposed fluorine atoms impart their unique electronic influence on the aromatic ring. This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the properties, synthesis, reactivity, and applications of this versatile intermediate, grounded in the principles of synthetic utility and mechanistic understanding.

Section 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective application in synthesis. The key characteristics of this compound are summarized below. This data is critical for reaction setup, purification, and safety considerations.

| Property | Value | Source |

| CAS Number | 506407-82-5 | User Provided |

| Molecular Formula | C₆H₂F₃I | [3][4] |

| Molecular Weight | 257.98 g/mol | [3][4] |

| Appearance | Liquid | [4] |

| Density | 2.1 ± 0.1 g/cm³ | [3] |

| Boiling Point | 170.9 ± 35.0 °C at 760 mmHg | [3] |

| Flash Point | 62.7 ± 13.1 °C | [3] |

| LogP | 3.27 | [3] |

| Refractive Index | 1.543 | [3] |

| Purity | Typically ≥98% | [4] |

Section 2: Synthesis and Purification

The most direct and logical synthetic route to this compound is the electrophilic iodination of its readily available precursor, 1,3,5-Trifluorobenzene.[1][3] The symmetric nature and high electron density of the precursor facilitate a regioselective reaction. While various iodinating systems exist, a common and effective approach involves an iodine source and a strong oxidizing agent to generate the potent electrophilic species in situ.

Experimental Protocol: Electrophilic Iodination of 1,3,5-Trifluorobenzene

This protocol is a representative procedure based on established methods for the iodination of activated aromatic rings.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3,5-Trifluorobenzene (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in a suitable solvent such as acetic acid or a mixture of sulfuric acid and an inert co-solvent.

-

Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) or a combination of Iodine (I₂) (1.1 eq) and an oxidizing agent like periodic acid or nitric acid portion-wise at 0 °C. The choice of NIS offers milder conditions and simpler workup.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Core Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the reactivity of its carbon-iodine (C-I) bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[5][6] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. For this compound, this enables the direct attachment of diverse aryl, heteroaryl, or alkyl groups, creating complex molecular scaffolds.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[7]

-

Catalyst System: Add a palladium catalyst, typically Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand.

-

Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[7]

-

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product via column chromatography.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of aryl amines is a critical transformation in the synthesis of pharmaceuticals, as the aniline moiety is a common feature in bioactive molecules. The Buchwald-Hartwig amination provides a direct and versatile method for coupling aryl halides with a wide range of primary and secondary amines.[8][9] The use of this compound in this reaction allows for the synthesis of novel trifluorinated anilines, which are highly sought-after intermediates.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[10][11]

-

Setup: Charge an oven-dried Schlenk tube with this compound (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or LHMDS.[11]

-

Reagents: Add the amine (1.1-1.5 eq) and an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture at 80-120 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: After cooling, quench the reaction with water, and extract the product into an organic solvent. The crude product is then purified by column chromatography.

Section 4: Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a well-ventilated area, preferably within a fume hood.[12][13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[12][13]

-

Inhalation: May cause respiratory irritation. Avoid breathing vapors or mists.[12][13]

-

Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, flush immediately with copious amounts of water.[12][13]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[13][14] Keep containers tightly sealed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a powerful and versatile chemical intermediate. Its unique structure, featuring a reactive iodine handle for cross-coupling and a trifluorinated ring for modulating molecular properties, makes it a high-value building block for drug discovery and materials science. A firm grasp of its synthesis, reactivity—particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions—and proper handling procedures empowers researchers to leverage its full potential in the creation of novel and complex functional molecules.

References

- Vertex AI Search. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene: A Versatile Intermediate for Organic Synthesis and Advanced Materials.

- Chemsrc. (2025). This compound | CAS#:506407-82-5.

- Apollo Scientific. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene.

- CymitQuimica. (n.d.). This compound.

- Fisher Scientific Chemicals, Inc. (2024). SAFETY DATA SHEET: 1,3,5-Trifluoro-2,4,6-triiodobenzene.

- National Institutes of Health (NIH). (2021). 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1).

- Thermo Fisher Scientific. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene, 97%.

- Thermo Fisher Scientific Alfa Aesar. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene, 97%.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Unnamed Source. (n.d.). The Role of 1,3,5-Trifluorobenzene in Modern Pharmaceutical Synthesis.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- Sigma-Aldrich. (n.d.). 1,3,5-Trifluorobenzene 97 372-38-3.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.

- SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.

- Chemical Science (RSC Publishing). (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound | CAS#:506407-82-5 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.no [fishersci.no]

An In-depth Technical Guide to 1,3,5-Trifluoro-2-iodobenzene for Researchers and Drug Development Professionals

Introduction: The Synthetic Utility of a Versatile Halogenated Benzene

1,3,5-Trifluoro-2-iodobenzene, also known as 2,4,6-trifluoroiodobenzene, is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and a reactive iodine atom, imparts distinct chemical properties that are leveraged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the iodine atom allows for a variety of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities onto the trifluorinated phenyl ring. The fluorine atoms, in turn, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides a detailed examination of the fundamental physical and spectral characteristics of this compound, alongside essential safety protocols to ensure its proper handling and use in a laboratory setting.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical properties of a chemical is paramount for its effective use in experimental design, reaction scale-up, and purification processes. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 41860-63-3 | [1] |

| Molecular Formula | C₆H₂F₃I | [1] |

| Molecular Weight | 257.98 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Purity | 98% | [1] |

| Boiling Point | Not definitively available | |

| Density | Not definitively available | |

| Solubility | Slightly soluble in water | [3] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [2] |

It is important to note that while some properties like molecular weight and formula are well-established, others such as boiling point and density are not consistently reported in publicly available literature, often due to confusion with the related compound 1,3,5-trifluoro-2,4,6-triiodobenzene. Researchers are advised to experimentally determine these values for their specific batches if precise measurements are critical for their applications.

Spectral Characterization: Fingerprinting the Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The following sections would typically detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide definitive structural information.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the two equivalent aromatic protons. The chemical shift and coupling patterns would be influenced by the adjacent fluorine and iodine atoms.

-

¹³C NMR: The carbon NMR spectrum would reveal the different carbon environments within the molecule, with the chemical shifts being significantly affected by the attached fluorine and iodine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show resonances for the fluorine atoms, and the coupling patterns would provide insights into the connectivity with neighboring protons and carbons.

A detailed interpretation of experimentally obtained NMR spectra is crucial for confirming the structural integrity of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic ring.

-

C-F stretching vibrations, which are typically strong and appear in the fingerprint region.

-

C-I stretching vibrations, which are found at lower wavenumbers.

-

Aromatic C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one iodine atom. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Experimental Protocols: Synthesis and Purification

The following is a generalized workflow for the synthesis and purification of this compound. It is imperative that all procedures are carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis Workflow

A common synthetic route to this compound involves the iodination of 1,3,5-trifluorobenzene.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trifluorobenzene in a suitable solvent (e.g., acetic acid, sulfuric acid).

-

Addition of Reagents: Slowly add the iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), to the reaction mixture. An oxidizing agent may also be required.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature and stir for the required duration to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Purification Workflow

The crude product is typically purified by distillation or column chromatography.

Caption: A generalized workflow for the purification of this compound.

Step-by-Step Methodology (Distillation):

-

Setup: Assemble a distillation apparatus.

-

Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the expected boiling point range.

Step-by-Step Methodology (Column Chromatography):

-

Column Packing: Pack a chromatography column with a suitable stationary phase (e.g., silica gel).

-

Loading: Load the crude product onto the column.

-

Elution: Elute the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Safety and Handling: A Prudent Approach

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling Procedures:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Avoid ingestion and inhalation.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep in a dark place as the compound may be light-sensitive.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: Enabling Innovation in Chemical Synthesis

This compound is a synthetically valuable compound with broad applications in the development of novel pharmaceuticals and materials. A comprehensive understanding of its physical properties, spectral characteristics, and safe handling procedures is essential for its effective and responsible use in research and development. This guide provides a foundational resource for scientists, empowering them to leverage the unique chemical attributes of this versatile building block to drive innovation in their respective fields.

References

Sources

An In-depth Technical Guide to 1,3,5-Trifluoro-2-iodobenzene: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1,3,5-trifluoro-2-iodobenzene, a versatile iodinated and fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this molecule in their synthetic endeavors. This document delves into its molecular characteristics, synthesis, reactivity—particularly in cross-coupling reactions—and its strategic application in medicinal chemistry.

Core Molecular and Physical Properties

This compound, also known by its synonym 2,4,6-trifluoroiodobenzene, is a halogenated benzene derivative that serves as a valuable intermediate in organic synthesis. Its trifluorinated phenyl ring and reactive iodine atom make it a desirable building block for introducing the 2,4,6-trifluorophenyl moiety into more complex molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂F₃I | [1] |

| Molecular Weight | 257.98 g/mol | [1] |

| CAS Number | 41860-63-3 | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI | InChI=1S/C6H2F3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | [1] |

| InChIKey | CTUZRFPGJAMCBX-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound is not as widely documented as some other common building blocks, but it can be prepared from commercially available 1,3,5-trifluorobenzene. A common synthetic route involves the direct iodination of 1,3,5-trifluorobenzene.

Illustrative Synthetic Protocol: Direct Iodination

This protocol describes a general method for the iodination of an activated aromatic ring, which can be adapted for the synthesis of this compound. The choice of iodinating agent and reaction conditions is critical to achieve good yield and selectivity.

Materials:

-

1,3,5-Trifluorobenzene

-

Iodine monochloride (ICl) or another suitable iodinating agent

-

An appropriate solvent (e.g., dichloromethane, methanol)[2]

-

A base (e.g., calcium carbonate, sodium bicarbonate)[2]

Procedure:

-

In a well-ventilated fume hood, dissolve 1,3,5-trifluorobenzene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the iodinating agent (e.g., 1.1 equivalents of ICl) to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, add the base to neutralize the acid byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound in drug development stems from the unique properties imparted by the fluorine atoms and the reactivity of the carbon-iodine bond.

The Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles. Fluorine's high electronegativity can alter the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins. The trifluoromethyl group, in particular, is known to improve a compound's solubility, lipophilicity, and pharmacokinetic properties.[3]

Cross-Coupling Reactions: A Gateway to Molecular Complexity

The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound can be effectively coupled with various boronic acids or their esters to synthesize biaryl compounds containing the 2,4,6-trifluorophenyl motif.

Illustrative Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., toluene/water, dioxane/water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of various pharmaceuticals.

Illustrative Protocol for Sonogashira Coupling:

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine, as solvent or co-solvent)

Procedure:

-

In a reaction flask, dissolve this compound, the palladium catalyst, and copper(I) iodide in the amine base.

-

Degas the solution with an inert gas.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Workflow for Cross-Coupling Reactions

Sources

- 1. H33116.03 [thermofisher.com]

- 2. KR100284128B1 - Method for preparing 2,4,6-triiodobenzene derivative substituted with 1,3,5-position - Google Patents [patents.google.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,5-Trifluoro-2-iodobenzene for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 1,3,5-Trifluoro-2-iodobenzene (also known as 2,4,6-Trifluoroiodobenzene), a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its physicochemical properties, safety and handling protocols, synthesis and purification strategies, and its applications in modern synthetic chemistry, with a particular focus on its role in the construction of complex pharmaceutical intermediates.

Core Properties and Safety Data

This compound is a valuable reagent in organic synthesis, particularly in the introduction of the 2,4,6-trifluorophenyl moiety into target molecules. Its physical and safety characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂F₃I | N/A |

| Molecular Weight | 257.98 g/mol | N/A |

| CAS Number | 41860-63-3 | N/A |

| Boiling Point | ~171 °C | [1] |

| Density | ~2.078 g/cm³ | [1] |

| Appearance | Liquid | N/A |

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Classification: [1]

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Purification

The synthesis of this compound typically starts from its precursor, 1,3,5-trifluorobenzene. The introduction of an iodine atom onto the aromatic ring can be achieved through electrophilic iodination.

Synthetic Pathway Overview

The direct iodination of 1,3,5-trifluorobenzene is a common synthetic route. This reaction generally involves an iodinating agent and an oxidizing agent to generate the electrophilic iodine species.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Electrophilic Iodination

This protocol is a general guideline for the synthesis of aryl iodides and should be adapted and optimized for the specific substrate and scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trifluorobenzene in a suitable solvent such as acetic acid or a mixture of acetic acid and sulfuric acid.

-

Addition of Reagents: Add elemental iodine (I₂) to the solution. Slowly add an oxidizing agent, such as nitric acid or iodic acid, to the reaction mixture. The oxidizing agent facilitates the in-situ generation of the electrophilic iodine species.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature and pour it into a mixture of water and ice. A biphasic mixture should form.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by standard laboratory techniques.

-

Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying liquid aryl iodides.

-

Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) is recommended.[2]

Applications in Drug Development and Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability.[3][4][5][6][7] Polyfluorinated aromatic compounds like this compound are valuable building blocks in this context. The carbon-iodine bond provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of the trifluorophenyl moiety into complex molecular scaffolds.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl structures, which are prevalent in many drug molecules.[8][9][10][11][12]

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16][17] This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates in drug discovery.

Caption: General scheme for a Sonogashira coupling reaction.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its trifluorinated aromatic core can impart desirable properties to target molecules, and the reactive carbon-iodine bond allows for its incorporation into complex structures via robust and well-established cross-coupling methodologies. A thorough understanding of its properties, safe handling procedures, and synthetic applications is crucial for its effective utilization in the laboratory.

References

-

Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes - ResearchGate. Available at: [Link]

-

Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed. Available at: [Link]

-

Sonogashira Coupling Reaction - YouTube. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Polyfluorinated groups in medicinal chemistry - PubMed. Available at: [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. Available at: [Link]

-

A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction | Organic Letters - ACS Publications. Available at: [Link]

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. Available at: [Link]

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. Available at: [Link]

-

Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates | Request PDF - ResearchGate. Available at: [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]

Sources

- 1. 2,4,6-TRIFLUOROIODOBENZENE | 41860-63-3 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 1,3,5-Trifluoro-2-iodobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Trifluoro-2-iodobenzene, a critical building block in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles to predict its solubility behavior in common organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining its solubility is presented, empowering researchers to generate precise and reliable data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds and require a thorough understanding of their solution-phase behavior for reaction optimization, formulation development, and analytical method design.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a versatile precursor for the introduction of trifluorophenyl moieties in complex molecules. This is particularly relevant in the pharmaceutical industry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. Understanding the solubility of this liquid reagent is paramount for its effective use in various synthetic transformations, including cross-coupling reactions and nucleophilic substitutions.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. This compound is a relatively nonpolar molecule, and its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃I | [2] |

| Molecular Weight | 257.98 g/mol | [3] |

| Appearance | Liquid | [2] |

| Density | 2.1 g/cm³ | [3] |

| Boiling Point | 170.9 °C at 760 mmHg | [3] |

| logP | 3.27 | [3] |

The positive logP value indicates a preference for nonpolar environments over aqueous ones, which is typical for aryl halides[4]. Consequently, this compound is expected to be sparingly soluble in polar solvents like water but readily soluble in a range of common organic solvents. The general principle of "like dissolves like" suggests that its solubility will be higher in nonpolar and moderately polar aprotic solvents[4][5].

A qualitative prediction of solubility in various organic solvents is presented below. It is crucial to note that these are estimations based on chemical principles, and experimental verification is necessary for quantitative applications.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Benzene | High | Similar nonpolar nature and reliance on London dispersion forces. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | High to Moderate | Capable of dipole-dipole interactions and London dispersion forces. |

| Polar Aprotic (Amide) | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Moderate to High | Higher polarity may slightly reduce compatibility compared to less polar aprotics. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The presence of strong hydrogen bonds in the solvent may hinder dissolution of the non-hydrogen bonding solute. |

| Aqueous | Water | Very Low | Significant mismatch in polarity and intermolecular forces. Aryl halides are generally insoluble in water[4]. |

The relationship between solvent polarity and the expected solubility of this compound can be visualized as follows:

Caption: Predicted solubility of this compound based on solvent polarity.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at a given temperature.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a few hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. It is critical not to disturb the undissolved solute.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended particles.

-

Immediately weigh the filtered solution to determine its mass.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the saturated solution samples and the standard solutions using a suitable analytical technique (HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution samples by interpolating their analytical signals on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

To calculate solubility in mg/mL:

-

Solubility (mg/mL) = Concentration from calibration curve (mg/mL)

-

-

To calculate solubility in g/100 mL:

-

Solubility ( g/100 mL) = Concentration from calibration curve (mg/mL) * 0.1

-

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid, its miscibility with solvents can also be temperature-dependent.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity similar to that of this compound will generally be a better solvent.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While a comprehensive, publicly available database on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for understanding and experimentally determining its solubility profile. Based on its chemical structure, it is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents. For researchers in drug development and organic synthesis, the provided experimental protocol offers a reliable method to generate the precise solubility data necessary for optimizing reaction conditions, developing formulations, and ensuring the reproducibility of their scientific endeavors.

References

-

Chemsrc. (2025, August 25). This compound | CAS#:506407-82-5. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene, 97% 1 g. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, March 2). Exploring the Versatility of 1,3,5-Trifluorobenzene: Applications and Properties. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). The Role of 1,3,5-Trifluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Retrieved from [Link]

-

Quora. (2018, May 14). Aryl halides are insoluble in water but soluble in organic compounds. Why?. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3,5-Triiodobenzene. Retrieved from [Link]

-

ICReDD. (2021, March 31). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1). Retrieved from [Link]

-

ResearchGate. (n.d.). Classification of aryl halides based on their solubility for.... Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 7.1: Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1,3,5-Trifluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the intricate world of pharmaceutical and materials science, halogenated organic molecules are indispensable building blocks. Among these, 1,3,5-Trifluoro-2-iodobenzene stands out as a key intermediate, offering a unique combination of reactivity and structural properties for advanced synthesis. However, its safe and effective utilization hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of this compound, ensuring both researcher safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

Synonyms: 2,4,6-Trifluoroiodobenzene

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃I | N/A |

| Molecular Weight | 257.98 g/mol | N/A |

| Appearance | Expected to be a liquid | N/A |

| CAS Number | 41860-63-3 | N/A |

Note: The absence of specific experimental data for some properties necessitates a cautious approach, relying on the established knowledge of similar fluorinated and iodinated benzene derivatives.

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of structurally similar compounds, such as other trifluoro-iodobenzene isomers and 1,3,5-Trifluoro-2,4,6-triiodobenzene, a precautionary GHS classification for this compound can be projected. This inferred classification should guide all handling and personal protective equipment (PPE) decisions.

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category | GHS Hazard Statement (Anticipated) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Section 3: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling any chemical of unknown or inferred toxicity is the minimization of exposure. This is achieved through a multi-layered approach, beginning with robust engineering controls and culminating in the correct selection and use of personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of vapors and potential aerosols. Ensure the sash is maintained at the lowest practical height to maximize capture efficiency. An eyewash station and safety shower must be readily accessible and tested regularly.

Personal Protective Equipment: A Non-Negotiable Barrier

The selection of PPE is not merely a checklist item but a critical risk-mitigation strategy. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is strongly recommended.

-

Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves, such as butyl rubber or Viton™, should be considered. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.

-

Skin and Body Protection: A flame-resistant laboratory coat is essential. For larger-scale operations, chemical-resistant aprons and sleeves should be worn. Ensure that all skin is covered.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Section 4: Safe Handling, Storage, and Disposal Protocols

Prudent Handling Practices

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Use only non-sparking tools, especially when handling larger quantities.

-

Ensure adequate ventilation at all times.

Secure and Incompatible-Aware Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Protect from direct sunlight and moisture.

-

Incompatible Materials: Based on the reactivity of similar compounds, avoid storage with strong oxidizing agents and strong bases.

Responsible Disposal

All waste containing this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Section 5: Emergency Procedures: A Calm and Calculated Response

In the event of an exposure or spill, a swift and informed response is critical.

First-Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: First-aid response flowchart for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: In the event of a fire, hazardous decomposition products may be released, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen iodide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.2).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

Section 6: Toxicological and Ecological Information (Inferred)

-

Toxicological Information: While specific toxicological data for this compound is not available, it is prudent to assume that it may be harmful if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds. The primary health effects are expected to be irritation to the skin, eyes, and respiratory system.

-

Ecological Information: The environmental impact of this compound has not been fully investigated. It should be handled and disposed of in a manner that prevents its release into the environment.

Section 7: Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Expected to be stable under recommended storage conditions. May be sensitive to light.

-

Conditions to Avoid: Heat, flames, sparks, and direct sunlight.

-

Incompatible Materials: Strong oxidizing agents and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen iodide.

References

Due to the lack of a specific Safety Data Sheet for this compound, this guide has been constructed by synthesizing information from the SDS of closely related and structurally similar compounds. The following are representative sources for analogous compounds:

- Fisher Scientific, Safety Data Sheet for 1,3,5-Trifluoro-2,4,6-triiodobenzene.

- Sigma-Aldrich, Safety Data Sheet for various fluorinated and iodinated benzene derivatives. These documents offer insights into the general hazards and necessary precautions for this class of compounds.

- PubChem, National Center for Biotechnology Information.

Spectroscopic Characterization of 1,3,5-Trifluoro-2-iodobenzene: A Technical Guide

Molecular Structure and Expected Spectroscopic Behavior

1,3,5-Trifluoro-2-iodobenzene possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic signature. The molecule has a plane of symmetry that renders the two protons chemically equivalent, as are the fluorine atoms at positions 1 and 5. The iodine atom at position 2, and the fluorine at position 3, will significantly influence the electronic environment of the neighboring nuclei, leading to characteristic shifts and coupling patterns.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃I | [1] |

| Molecular Weight | 257.98 g/mol | [1] |

| CAS Number | 41860-63-3 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecular symmetry.

Expected Data:

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constants (J) | Assignment |

| ~7.0-7.5 ppm | Triplet of doublets (td) | 2H | J(H,F)ortho ≈ 8-10 Hz, J(H,F)meta ≈ 2-3 Hz | H-4, H-6 |

Rationale: The two protons at positions 4 and 6 are chemically equivalent. They will be split into a triplet by the two equivalent neighboring fluorine atoms at positions 3 and 5, and each peak of the triplet will be further split into a doublet by the fluorine at position 1. The electron-withdrawing effects of the fluorine and iodine atoms will deshield the protons, resulting in a chemical shift in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments. The carbon atoms directly bonded to fluorine or iodine will exhibit characteristic chemical shifts and C-F coupling.

Expected Data:

| Chemical Shift (δ) | Multiplicity (due to C-F coupling) | Assignment |

| ~90-100 ppm | Doublet | C-2 (C-I) |

| ~110-120 ppm | Doublet of triplets | C-4, C-6 (C-H) |

| ~160-165 ppm | Doublet of doublets of doublets | C-1, C-5 (C-F) |

| ~160-165 ppm | Triplet of doublets | C-3 (C-F) |

Rationale: The carbon bearing the iodine (C-2) is expected at the highest field (lowest ppm) among the substituted carbons due to the heavy atom effect. The carbons bonded to fluorine will be significantly downfield and will show large one-bond C-F coupling constants. The protonated carbons (C-4, C-6) will appear at a higher field than the fluorine-substituted carbons and will also exhibit smaller two- and three-bond C-F couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. Two signals are expected for this compound.

Expected Data:

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constants (J) | Assignment |

| ~ -105 to -115 ppm | Triplet | 2F | J(F,F)meta ≈ 20-30 Hz | F-1, F-5 |

| ~ -90 to -100 ppm | Triplet | 1F | J(F,F)meta ≈ 20-30 Hz | F-3 |

Rationale: The fluorine atoms at positions 1 and 5 are equivalent and are coupled to the fluorine at position 3, resulting in a triplet. The fluorine at position 3 is coupled to the two equivalent fluorines at positions 1 and 5, also resulting in a triplet. The chemical shifts are predicted based on data for other fluorinated benzenes.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for obtaining high-quality NMR spectra of this compound.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes of the molecule.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| 1600-1550 | Medium | C=C stretching (aromatic ring) |

| 1450-1400 | Strong | C=C stretching (aromatic ring) |

| 1350-1200 | Strong | C-F stretching |

| 850-750 | Strong | C-H out-of-plane bending |

| ~700 | Medium | C-I stretching |

Rationale: The spectrum will be dominated by strong absorptions corresponding to the C-F stretching modes. The aromatic C=C stretching bands will also be prominent. The C-I stretch is expected at a lower wavenumber. The substitution pattern on the benzene ring will influence the exact positions of the C-H out-of-plane bending bands.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Data:

| m/z | Relative Intensity | Assignment |

| 258 | High | [M]⁺ (Molecular ion) |

| 131 | Medium | [M - I]⁺ |

| 112 | Low | [M - I - F]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Rationale: The molecular ion peak is expected to be prominent at m/z 258. The most likely fragmentation pathway is the loss of the iodine atom, which is the weakest bond, to give a fragment at m/z 131. Subsequent loss of a fluorine atom or other fragments from the trifluorophenyl cation is also possible.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for MS data acquisition and analysis.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on fundamental principles and comparison with analogous structures. This technical guide provides a comprehensive framework for researchers to acquire, interpret, and verify the NMR, IR, and MS spectra of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, trustworthy data essential for advancing research and development in the chemical sciences.

References

-

PubChem. 1,3,5-Trifluoro-2,4,6-triiodobenzene. Available at: [Link].

-

Hajjar, C., Ovens, J. S., & Bryce, D. L. (2021). 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1). IUCrData, 6(10), x211044. Available at: [Link].

-

Royal Society of Chemistry. Supporting Information for [Journal Article Title]. Available at: [Link]. (Note: A specific article title is not available from the search result, but the link points to supporting information containing relevant data).

Sources

A Technical Guide to 1,3,5-Trifluoro-2-iodobenzene: Synthesis, Commercial Availability, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3,5-Trifluoro-2-iodobenzene is a valuable, albeit specialized, fluorinated aromatic building block. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and a versatile iodine handle, makes it a strategic component in the synthesis of complex organic molecules. This guide provides an in-depth overview of its commercial availability, physicochemical properties, a representative synthetic route, and its current and potential applications in cross-coupling reactions, medicinal chemistry, and materials science. While less documented than its tri-iodinated counterpart, this compound offers a distinct reactivity profile for researchers engaged in the development of novel pharmaceuticals and advanced materials.

Introduction to this compound

This compound (CAS No. 41860-63-3) is a halogenated aromatic compound characterized by a benzene ring substituted with three fluorine atoms in a meta arrangement and an iodine atom positioned between two of the fluorine atoms. The strong inductive effect of the fluorine atoms significantly influences the electronic properties of the aromatic ring, rendering the carbon-iodine bond susceptible to oxidative addition in transition metal-catalyzed reactions. This makes it a prime substrate for forming new carbon-carbon and carbon-heteroatom bonds.

The strategic incorporation of trifluorinated phenyl moieties is a well-established strategy in drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] As such, this compound serves as a key intermediate for introducing the 2,4,6-trifluorophenyl group into target molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 41860-63-3 |

| Molecular Formula | C₆H₂F₃I |

| Molecular Weight | 257.98 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥98% |

| InChI Key | CTUZRFPGJAMCBX-UHFFFAOYSA-N |

Commercial Availability and Procurement

This compound is commercially available from a number of specialized chemical suppliers. It is typically offered in research-grade quantities with purities of 98% or higher.

| Supplier | Available Quantities | Purity |

| BLD Pharm | Inquire | ≥98% |

| CymitQuimica | 1g, 5g, 10g, 25g, 100g | 98% |

| Indagoo | 1g, 5g, 10g, 25g, 100g | 98% |

When procuring this reagent, it is advisable to request a certificate of analysis to confirm purity and identify any potential impurities that might affect reaction outcomes. Given its specialized nature, lead times for larger quantities may vary.

Synthesis and Manufacturing Overview

While detailed industrial synthesis routes are often proprietary, a plausible and common laboratory-scale synthesis of this compound involves the direct electrophilic iodination of 1,3,5-trifluorobenzene. The fluorine atoms activate the ring towards electrophilic substitution, although their strong electron-withdrawing nature makes the reaction less facile than with more electron-rich aromatics.

A representative, non-optimized protocol for this transformation is as follows:

Reaction: Direct Iodination of 1,3,5-Trifluorobenzene

Materials:

-

1,3,5-Trifluorobenzene

-

Iodine (I₂)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) or another suitable oxidizing agent/iodinating system

-

Anhydrous Chloroform or Dichloromethane

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Exemplary Protocol:

-

To a stirred solution of 1,3,5-trifluorobenzene (1.0 equivalent) in anhydrous chloroform in a round-bottom flask, add iodine (1.5 equivalents).

-

Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equivalents) portion-wise at room temperature.[3]

-

Stir the resulting mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to reduce unreacted iodine.

-

Extract the mixture with dichloromethane, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Iodinating Agent: The combination of molecular iodine and an oxidizing agent like PIFA generates a more electrophilic iodine species, which is necessary to overcome the deactivating effect of the three fluorine atoms on the aromatic ring.

-

Solvent: Anhydrous chlorinated solvents are chosen for their inertness and ability to dissolve the reactants.

-

Workup: The aqueous sodium thiosulfate wash is crucial for removing excess iodine, which can complicate purification.

Key Applications in Research and Development

The primary utility of this compound lies in its role as a precursor to the 2,4,6-trifluorophenyl moiety via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. This compound is an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and their derivatives.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous Sodium Carbonate (Na₂CO₃)

-

Toluene and Ethanol

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (3 mol%).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add degassed toluene, degassed ethanol, and the degassed 2M Na₂CO₃ solution.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to yield 2,4,6-trifluorobiphenyl.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, although other palladium sources and ligands can be used.

-

Base: Sodium carbonate is a standard inorganic base used to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Sources

synthesis of 1,3,5-Trifluoro-2-iodobenzene from 1,3,5-trifluorobenzene

An In-depth Technical Guide to the Synthesis of 1,3,5-Trifluoro-2-iodobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is achieved via the direct electrophilic iodination of 1,3,5-trifluorobenzene. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and addresses critical safety and handling considerations. The focus is on the practical application of N-Iodosuccinimide (NIS) activated by a strong protic acid, a method particularly suited for the halogenation of electron-deficient aromatic systems. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for accessing this key synthetic intermediate.

Introduction: The Challenge and Significance

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis. The strategic placement of three fluorine atoms and a reactive iodine atom allows for its use in a variety of cross-coupling reactions and the introduction of fluorinated motifs into complex molecules. However, its synthesis presents a distinct chemical challenge.

The starting material, 1,3,5-trifluorobenzene, is an electron-deficient (deactivated) aromatic ring.[1][2][3] The three fluorine atoms, through their strong inductive electron-withdrawing effects, significantly reduce the nucleophilicity of the benzene ring. This deactivation makes the molecule resistant to classical electrophilic aromatic substitution (SEAr) reactions, which are the cornerstone of aromatic functionalization.[4] Standard iodination conditions, such as molecular iodine (I₂) alone, are generally ineffective as I₂ is a weak electrophile.[5][6]